molecular formula C11H14N2O3 B11583005 N-(3-Pyridylmethyl)glutaramic acid

N-(3-Pyridylmethyl)glutaramic acid

Cat. No.: B11583005
M. Wt: 222.24 g/mol
InChI Key: SXSCHGUGDREEIQ-UHFFFAOYSA-N
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Description

N-(3-Pyridylmethyl)glutaramic acid is a chemical compound with the molecular formula C11H14N2O3 It is a derivative of glutaramic acid, where the amide nitrogen is substituted with a 3-pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridylmethyl)glutaramic acid typically involves the reaction of glutaramic acid with 3-pyridylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyridylmethyl)glutaramic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl carboxylic acids, while reduction could produce pyridylmethylamines.

Scientific Research Applications

N-(3-Pyridylmethyl)glutaramic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Mechanism of Action

The mechanism of action of N-(3-Pyridylmethyl)glutaramic acid involves its interaction with specific molecular targets. The pyridyl group can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methyl-2-pyridyl)glutaramic acid
  • N-(Diphenylmethyl)glutaramic acid
  • N-(3-Acetylphenyl)glutaramic acid
  • N-(2,4,6-Trimethylphenyl)glutaramic acid

Uniqueness

N-(3-Pyridylmethyl)glutaramic acid is unique due to the presence of the 3-pyridylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific targets, making it valuable for research in various fields.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-oxo-5-(pyridin-3-ylmethylamino)pentanoic acid

InChI

InChI=1S/C11H14N2O3/c14-10(4-1-5-11(15)16)13-8-9-3-2-6-12-7-9/h2-3,6-7H,1,4-5,8H2,(H,13,14)(H,15,16)

InChI Key

SXSCHGUGDREEIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCCC(=O)O

Origin of Product

United States

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